tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
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Overview
Description
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate: is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Spirocyclic Ring Formation: The spirocyclic structure is introduced by reacting the pyrido[1,2-a]pyrimidine derivative with a diazaspiro compound under controlled conditions.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industry
Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with specific properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate lies in its combination of a spirocyclic structure with multiple functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C19H24N4O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxy-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-18(2,3)27-17(26)23-9-8-21(12-19(23)6-7-19)13-4-5-14-20-15(24)10-16(25)22(14)11-13/h4-5,10-11,24H,6-9,12H2,1-3H3 |
InChI Key |
LOMKIDUODAAOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN4C(=NC(=CC4=O)O)C=C3 |
Origin of Product |
United States |
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